1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Description

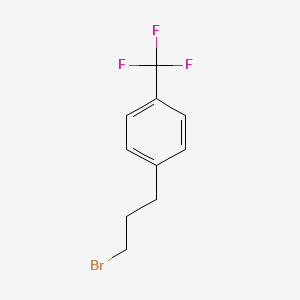

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene (C₁₀H₁₀BrF₃) is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group at the para position and a 3-bromopropyl chain attached to the benzene ring. Its molecular structure (SMILES: C1=CC(=CC=C1CCCBr)C(F)(F)F) highlights the electron-withdrawing nature of the -CF₃ group, which significantly influences its electronic properties and reactivity . The compound is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the production of cinacalcet hydrochloride, a drug for hyperparathyroidism . Its bromopropyl chain acts as a versatile alkylating agent, enabling nucleophilic substitutions in organic synthesis .

Properties

IUPAC Name |

1-(3-bromopropyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKFKVXKBMORNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene typically involves the bromination of 4-(trifluoromethyl)benzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(trifluoromethyl)benzene. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.

Scientific Research Applications

Pharmaceutical Applications

- Synthetic Intermediates : This compound serves as an important building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects.

- Biological Activity : Research has indicated that halogenated compounds like 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene can exhibit significant biological activity, including enzyme inhibition and receptor modulation. These properties are crucial for the development of new therapeutic agents targeting specific biological pathways .

Material Science Applications

- Polymer Chemistry : The compound can be utilized in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants.

- Fluorinated Compounds : Its trifluoromethyl group contributes to the development of fluorinated compounds that possess unique electronic properties, making them suitable for use in electronic materials and devices .

Synthesis Techniques

The synthesis of this compound typically involves several steps:

- Electrophilic Aromatic Substitution : This reaction mechanism allows for the introduction of bromine and trifluoromethyl groups onto the benzene ring.

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles to create derivatives with varied functional groups.

Case Study 1: Pharmaceutical Development

A study focused on synthesizing novel histamine H3 receptor antagonists utilized this compound as a precursor. The compound's electrophilic nature facilitated further reactions leading to biologically active derivatives .

Case Study 2: Material Science Innovations

In polymer chemistry, researchers explored the use of this compound to develop new fluorinated polymers with enhanced properties. The resulting materials demonstrated improved thermal stability and resistance to solvents, making them ideal for industrial applications .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is primarily related to its reactivity as an intermediate in organic synthesisThe trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The para-substituted -CF₃ group (as in the target compound) enhances electronic withdrawal compared to meta-substituted analogs, improving reactivity in electrophilic substitutions .

- Halogen Effects : Bromine in the bromopropyl chain provides superior leaving-group ability compared to fluorine, making the target compound more reactive in alkylation reactions .

Biological Activity

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a bromopropyl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 273.09 g/mol. The presence of the bromine atom enhances electrophilic reactivity, while the trifluoromethyl group contributes to lipophilicity and influences membrane permeability.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to alterations in cellular functions.

- Receptor Modulation : It can modulate the activity of receptors, influencing signal transduction pathways critical for cell communication and function.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of halogenated compounds similar to this compound. The research identified that compounds with bromine and trifluoromethyl groups exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases (G0/G1) .

Interaction Studies

Another study explored the binding affinity of this compound to specific proteins involved in cancer progression. The results indicated that the compound binds effectively to target proteins, altering their conformation and inhibiting their activity. This interaction was characterized by a high binding affinity, suggesting potential as a lead compound for drug development .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Antitumor | Induction of apoptosis | Cancer cell lines | Significant cytotoxicity |

| Enzyme inhibition | Competitive inhibition | Specific metabolic enzymes | Altered metabolic pathways |

| Receptor modulation | Allosteric modulation | Various receptors | Influenced signal transduction |

Future Directions in Research

The unique structural attributes of this compound present opportunities for further research:

- Drug Development : Investigating its potential as an antitumor agent or for other therapeutic applications.

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which it interacts with biological targets.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves alkylation of 4-(trifluoromethyl)benzene derivatives with 1,3-dibromopropane under basic conditions (e.g., NaH in THF). Optimization of stoichiometry (e.g., molar ratios of reactants) and temperature (0°C to room temperature) is critical to minimize side reactions like over-alkylation. For example, describes a similar synthesis using NaH in THF for coupling brominated intermediates, achieving a 34% yield after purification via silica gel chromatography .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

- Methodological Answer : H NMR analysis typically reveals resonances for the propyl chain (e.g., triplet at δ 3.54 ppm for BrCHCHCH-) and aromatic protons (δ 7.04–7.41 ppm for the trifluoromethyl-substituted benzene ring). C NMR further confirms the trifluoromethyl group (δ ~124 ppm, q, = 270 Hz) and brominated carbons. provides a detailed NMR dataset for a structurally analogous compound, illustrating peak assignments for alkyl and aromatic regions .

Q. What chromatographic techniques are effective for purifying this compound?

- Methodological Answer : Silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) is standard. For higher purity, preparative HPLC or recrystallization (using dichloromethane/hexane) may be employed. and highlight silica-based purification for brominated aromatics, emphasizing the need to monitor fractions via TLC (R ~0.3–0.5) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the bromopropyl chain in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group deactivates the benzene ring via inductive effects, reducing electrophilic substitution but enhancing the leaving-group ability of the bromine in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). For example, notes that trifluoromethyl groups adjacent to brominated sites increase oxidative stability but may require Pd(OAc)/SPhos catalysts for efficient coupling .

Q. What strategies mitigate thermal degradation during prolonged storage or high-temperature reactions?

- Methodological Answer : Storage under inert gas (Ar/N) at −20°C in amber vials prevents photolytic/thermal decomposition. For reactions above 100°C, degassing solvents and using radical inhibitors (e.g., BHT) are recommended. highlights instability in similar brominated compounds under acidic conditions, necessitating pH-neutral environments during handling .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict preferential attack at the bromopropyl chain versus the trifluoromethyl-substituted ring. ’s PubChem data on (E)-isomer geometry suggests steric and electronic factors dominate regioselectivity .

Q. What are the challenges in characterizing byproducts from radical-mediated reactions involving this compound?

- Methodological Answer : Radical pathways (e.g., AIBN-initiated) often yield halogenated dimers or allylic bromides. High-resolution mass spectrometry (HRMS) and F NMR are critical for identifying fluorinated byproducts. notes GC-MS (e.g., m/z 356 for [M]) as a key tool for volatile byproduct analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.